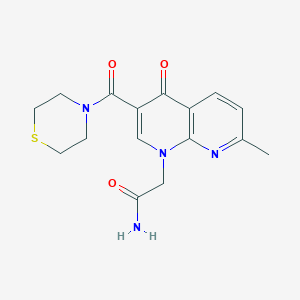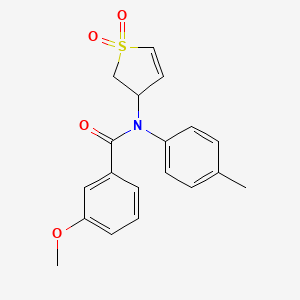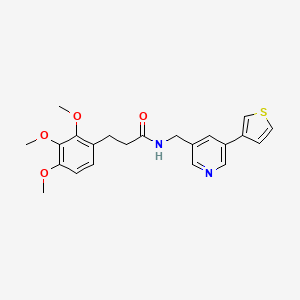![molecular formula C17H23ClN2O2 B2447102 (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-31-6](/img/structure/B2447102.png)
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s by Sanofi-Aventis and was approved in 2006 in Europe for the treatment of obesity and related metabolic disorders. However, due to its adverse effects on mental health, it was withdrawn from the market in 2008.
Mecanismo De Acción
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide acts as a competitive antagonist at the CB1 receptor, which is one of the two main types of cannabinoid receptors in the body. By blocking the activation of CB1 receptors by endocannabinoids, this compound can reduce appetite, body weight, and fat accumulation in obese individuals. It can also modulate pain perception, anxiety, and depression by affecting the endocannabinoid system.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of food intake, the reduction of body weight and fat mass, the improvement of insulin sensitivity, the modulation of pain perception, and the reduction of anxiety and depression-like behaviors. However, it can also cause adverse effects such as nausea, vomiting, diarrhea, and psychiatric symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and reversibility. It can be used to study the role of the endocannabinoid system in various physiological and pathological conditions, as well as to investigate the effects of cannabinoid receptor antagonists on behavior and metabolism. However, its use is limited by its adverse effects and the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide and related compounds. These include the development of novel cannabinoid receptor antagonists with improved selectivity and safety profiles, the investigation of the role of the endocannabinoid system in cancer and other diseases, and the exploration of the therapeutic potential of cannabinoid receptor antagonists in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the mechanisms underlying the adverse effects of this compound and to develop strategies to mitigate them.
Métodos De Síntesis
The synthesis of (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide involves several chemical reactions, including the condensation of 4-chlorobenzyl alcohol with 3-hydroxytetrahydrofuran, followed by the reaction of the resulting product with dimethylaminoethyl chloride and 2-bromo-1-phenyl-1-butene. The final step involves the reduction of the double bond to form the desired compound.
Aplicaciones Científicas De Investigación
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various fields, including obesity, addiction, pain, and cancer. It is known to block the effects of endocannabinoids, which are natural compounds that activate the cannabinoid receptors in the brain and other parts of the body.
Propiedades
IUPAC Name |
(E)-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-20(2)10-3-4-16(21)19-17(9-11-22-13-17)12-14-5-7-15(18)8-6-14/h3-8H,9-13H2,1-2H3,(H,19,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGVCRRKLXEKSD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2447019.png)


![1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2447023.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2447025.png)

![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide](/img/structure/B2447027.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2447029.png)
![methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2447031.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea](/img/structure/B2447035.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2447040.png)
![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)
